molecular formula C10H18N2O B1383656 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one CAS No. 1824126-86-4

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B1383656
CAS No.: 1824126-86-4
M. Wt: 182.26 g/mol
InChI Key: RFWPZHKNFPBDLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core. The amino and methyl groups are then introduced through subsequent reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and methyl groups enhances its reactivity and potential for interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

8-amino-2-methyl-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWPZHKNFPBDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC(CC2)N)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Reactant of Route 2
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Reactant of Route 3
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Reactant of Route 4
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Reactant of Route 5
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Reactant of Route 6
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

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